tert-Butyl 3-(2-oxoethoxy)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-oxoethoxy)azetidine-1-carboxylate is an organic compound with a complex structure that includes an azetidine ring, an ester group, and an oxo-ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-oxoethoxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of azetidine with tert-butyl bromoacetate under basic conditions to form the ester linkage. The oxo-ethoxy group can be introduced through subsequent reactions involving ethylene oxide and appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-oxoethoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo-ethoxy group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl 3-(2-oxoethoxy)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 3-(2-oxoethoxy)azetidine-1-carboxylate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active azetidine moiety, which can then interact with biological targets such as enzymes or receptors. The oxo-ethoxy group may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromoacetate: A related ester that can be used as a building block in organic synthesis.
Phenylboronic pinacol esters: Compounds with similar ester functionality but different reactivity profiles.
Uniqueness
tert-Butyl 3-(2-oxoethoxy)azetidine-1-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
tert-butyl 3-(2-oxoethoxy)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-8(7-11)14-5-4-12/h4,8H,5-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHCVAXMCZFUHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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